N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea
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Overview
Description
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is a chemical compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties . The unique structure of N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea makes it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea typically involves the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization . Another method includes the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Substitution reactions can occur at the methyl or urea groups, often using halogenating agents or nucleophiles.
Scientific Research Applications
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-Methyl-N’-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is unique due to its specific structure and biological activities. Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds are notable for their tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: Exhibiting a range of biological activities, including anti-inflammatory and analgesic effects.
Properties
CAS No. |
873795-60-9 |
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Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-methyl-3-(4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)urea |
InChI |
InChI=1S/C9H9N5O2/c1-10-9(16)14-8-12-6-5(7(15)13-8)3-2-4-11-6/h2-4H,1H3,(H3,10,11,12,13,14,15,16) |
InChI Key |
VMWLNANSBBGLIF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NC2=C(C=CC=N2)C(=O)N1 |
Origin of Product |
United States |
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